3-Bromo-1-tert-butylpyrazole-4-boronic acid
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Overview
Description
3-Bromo-1-tert-butylpyrazole-4-boronic acid is a chemical compound with the molecular formula C7H12BBrN2O2 and a molecular weight of 246.9 g/mol . It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with boronic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for 3-Bromo-1-tert-butylpyrazole-4-boronic acid are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-tert-butylpyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Coupling Reactions: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-1-tert-butylpyrazole-4-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methylpyrazole-4-boronic acid
- 3-Bromo-1-ethylpyrazole-4-boronic acid
- 3-Bromo-1-isopropylpyrazole-4-boronic acid
Uniqueness
3-Bromo-1-tert-butylpyrazole-4-boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
(3-bromo-1-tert-butylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BBrN2O2/c1-7(2,3)11-4-5(8(12)13)6(9)10-11/h4,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMGEHGCJIUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1Br)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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